Product packaging for Elacomine(Cat. No.:)

Elacomine

Cat. No.: B1251340
M. Wt: 260.33 g/mol
InChI Key: HBHCBIIRYVIJGE-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elacomine is a natural oxindole alkaloid first isolated from the roots of the plant Elaeagnus commutata . It belongs to the spiro[pyrrolidine-3,3'-oxindole] structural class, making it a significant member of the spirooxindole alkaloids . This complex spirocyclic framework is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and pharmaceuticals . The compound serves as a high-value synthetic target and a key scaffold in organic and medicinal chemistry research. Its core structure is central to studies aimed at developing new synthetic methodologies, particularly stereoselective intramolecular iminium ion spirocyclizations and 1,3-dipolar cycloadditions of azomethine ylides . Spirooxindoles sharing this compound's fundamental architecture are extensively investigated for their diverse pharmacological potential. Research highlights include significant antimicrobial activity against a range of test bacteria and fungi, positioning these compounds as promising leads for novel anti-infective agents . The broader spirooxindole class also demonstrates notable anticancer and antiproliferative effects , with some derivatives inhibiting specific human cancer cell lines and acting as protein kinase inhibitors . Additional research areas explore anti-inflammatory, antimalarial, and antidiabetic activities, underscoring the versatility of this chemotype . Supplied as a well-characterized analytical standard, our this compound is ideal for use as a building block in complex synthesis , a reference compound in natural product research , and a core scaffold in drug discovery programs for structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O2 B1251340 Elacomine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C15H20N2O2/c1-9(2)7-13-15(5-6-16-13)11-4-3-10(18)8-12(11)17-14(15)19/h3-4,8-9,13,16,18H,5-7H2,1-2H3,(H,17,19)/t13-,15+/m0/s1

InChI Key

HBHCBIIRYVIJGE-DZGCQCFKSA-N

Isomeric SMILES

CC(C)C[C@H]1[C@@]2(CCN1)C3=C(C=C(C=C3)O)NC2=O

Canonical SMILES

CC(C)CC1C2(CCN1)C3=C(C=C(C=C3)O)NC2=O

Synonyms

elacomine

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Elacomine

Natural Source and Phytochemical Isolation Procedures

Elacomine was initially isolated in 1968 by Slywka et al. from the shrub Elaeagnus commutata. wikipedia.orgnih.gov This compound is classified as a hemiterpene spirooxindole alkaloid. wikipedia.orgwikipedia.orgnih.gov

The phytochemical isolation of alkaloids like this compound typically involves a series of extraction and purification steps. Initial extraction procedures often utilize solvents of varying polarities, such as methanol, dichloromethane, or ethyl acetate, to separate desired compounds from plant material. nih.govctdbase.orgmdpi-res.com A common approach for alkaloids involves acid-base extraction, which selectively separates alkaloid mixtures from non-alkaloid components. nih.gov Following extraction, crude mixtures are subjected to chromatographic techniques for purification. Column chromatography, often employing silica (B1680970) gel as the stationary phase, is a primary method for separating compounds based on their differential affinities for the stationary and mobile phases. nih.govmdpi-res.com Thin-layer chromatography (TLC) is frequently used to monitor the progress of these separations and to assess the purity of fractions. nih.govmdpi-res.com

Advanced Spectroscopic and Diffraction Techniques for Structural Determination

The definitive structural elucidation of this compound was achieved through the application of advanced analytical techniques. The molecular structure of this compound was initially determined by X-ray crystallography, a technique that provides precise three-dimensional atomic coordinates and confirms the compound's absolute configuration. wikipedia.orgwikipedia.org

Beyond X-ray crystallography, a suite of spectroscopic methods plays a crucial role in confirming and detailing the structural features of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and their spatial arrangement within a molecule. This includes one-dimensional (1D) NMR techniques such as proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, which provide information on the number and type of hydrogen and carbon atoms, respectively. mdpi-res.comwikipedia.orgnih.govnih.gov Two-dimensional (2D) NMR experiments, such as correlation spectroscopy (COSY), heteronuclear multiple-bond correlation (HMBC), and heteronuclear single quantum coherence (HSQC), are employed to establish correlations between protons and carbons, thereby mapping out the molecular skeleton and confirming the relative stereochemistry. wikipedia.orgwikipedia.orgnih.gov Differential editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) further aid in distinguishing between different types of carbon atoms (e.g., CH₃, CH₂, CH). nih.gov

Mass spectrometry (MS) is another vital technique used to determine the molecular weight of the compound and to provide characteristic fragmentation patterns that assist in deducing the molecular formula and structural subunits. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide precise mass measurements and detailed fragmentation data, respectively, which are critical for identifying unknown molecules and impurities. wikipedia.orgnih.govmdpi.comnih.govwikipedia.org Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify functional groups present in the molecule by analyzing the absorption of infrared radiation. mdpi-res.comwikipedia.orgmdpi.com Elemental analysis is performed to determine the empirical formula by quantifying the elemental composition (e.g., carbon, hydrogen, nitrogen, oxygen). mdpi.comwikipedia.orgnih.gov In some cases, computational methods such as Density Functional Theory (DFT) calculations can be integrated with experimental data to evaluate the energetic stability of different structural arrangements and confirm the proposed structure. wikipedia.org

Confirmation of Optical Purity and Racemic Nature of Naturally Occurring this compound

A notable characteristic of naturally occurring this compound is its racemic nature. Both this compound and its diastereomer, isothis compound (B1250753), are found naturally in racemic form within Elaeagnus commutata. wikipedia.orgwikipedia.orgnih.gov This observation was confirmed through re-isolation studies, which revealed that this compound can readily isomerize to isothis compound. wikipedia.orgnih.gov

While natural isolation yields racemic mixtures, synthetic efforts have explored both racemic and enantioselective pathways. Early total syntheses of this compound often resulted in racemic mixtures. wikipedia.orgnih.gov However, more elaborate routes, such as those starting from L-tryptophan, have successfully furnished (+)-elacomine with notable optical purities, exceeding 85% enantiomeric excess (e.e.). wikipedia.orguni-freiburg.de The determination of optical purity, or enantiomeric excess, is crucial for chiral compounds. Techniques such as using Mosher's acid as a chiral shift reagent in NMR spectroscopy or vibrational circular dichroism (VCD) spectroscopy are employed to quantify the ratio of enantiomers in a sample. uni-freiburg.dewikipedia.org The fact that naturally occurring this compound is a racemate, despite the possibility of synthesizing enantiopure forms, highlights interesting aspects of its biosynthesis and stability in the plant environment.

Compound Names and PubChem CIDs

Strategies for the Total Synthesis of Elacomine and Its Stereoisomers

Overview of Synthetic Challenges in Spirooxindole Construction

Spirooxindoles are a privileged class of bio-heterocycles that form the core structural unit in numerous natural alkaloids, including Elacomine. mdpi.com The synthesis of these compounds is often difficult due to the rapid 1,2-migration that can occur to restore aromaticity. researchgate.net

A primary challenge in the synthesis of spirooxindoles, including this compound, lies in the construction of quaternary carbon atoms and the precise chiral control at the spiro-C center. nuph.edu.uamdpi.com The construction of the spiro[pyrrolidine-3,3'-oxindole] core, often achieved via an intramolecular Mannich reaction, specifically faces problems in controlling the stereochemistry at this quaternary spiro carbon center and its neighboring alkyl groups. nuph.edu.ua Achieving high enantiomeric selectivity is a key objective in these synthetic endeavors. mdpi.com

Current synthetic methodologies for spirotryprostatin-class alkaloids, which share structural similarities with this compound, primarily involve the rational design of substrates functionalized at the C3 position of the indole (B1671886) moiety, followed by ring-closure processes to form the spiro-indole-pyrrolidine framework. mdpi.com The development of direct methods for the simultaneous construction of a spiro-center and an oxindole (B195798) skeleton is highly desirable for synthetic efficiency. kyoto-u.ac.jp

Classical Synthetic Approaches to the this compound Skeleton

Classical routes for synthesizing indole-based natural compounds, such as this compound, often involve the Pictet-Spengler reaction coupled with oxidative rearrangement sequences or intramolecular Mannich-type condensations. nuph.edu.ua

The Pictet-Spengler reaction (PSR) is a fundamental method for synthesizing β-carbolines, which are tricyclic indole alkaloids. mdpi.comutm.my This reaction involves the condensation of a β-arylethylamine (such as tryptamine (B22526) or tryptophan derivatives) with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline intermediate. mdpi.comutm.mynih.gov

In the context of this compound synthesis, this approach often involves the oxidative rearrangement of β-carboline precursors. nuph.edu.uaresearchgate.netmdpi.comscielo.br For example, racemic this compound has been synthesized from 6-methoxytryptamine (B1360108) via a five-step route, where the final oxidative rearrangement of a β-carboline precursor furnished this compound along with isothis compound (B1250753) as a byproduct. researchgate.net The oxidative rearrangement of indolic compounds to oxindoles is a key step in complex molecule synthesis, and various oxidants can be employed to promote this reaction. researchgate.netscielo.br This sequence can lead to spiro[pyrrolidine-3,3′-oxindoles]. acs.org

Intramolecular Mannich-type condensations of tryptamine- and tryptophan-based oxindoles represent another classical route for the synthesis of indole-based natural compounds like this compound. nuph.edu.ua The Mannich reaction has been successfully applied in constructing numerous naturally occurring spirooxindole alkaloids. nuph.edu.ua However, the construction of the spiro[pyrrolidine-3,3'-oxindole] core via an intramolecular Mannich reaction often faces challenges in controlling the stereochemistry at the quaternary spiro carbon center and adjacent alkyl groups. nuph.edu.ua For instance, Danishefsky's total synthesis of spirotryprostatin B via a Mannich reaction, while successful, introduced significant stereochemical challenges, leading to diastereomeric mixtures. mdpi.comnih.gov A tandem intramolecular photocycloaddition-retro-Mannich fragmentation strategy has also been developed, which can lead to spiro[pyrrolidine-3,3′-oxindoles] and has been applied to the diastereoselective synthesis of this compound. acs.orgacs.org

Asymmetric Synthesis Methodologies for Enantiopure this compound

Given that naturally occurring spirooxindoles are often enantiopure, the development of asymmetric synthetic methodologies is crucial for obtaining enantiopure this compound. nuph.edu.uamdpi.com While racemic syntheses of this compound have been reported, efforts have been directed towards asymmetric approaches. researchgate.net

One notable asymmetric methodology involves an asymmetric [3+2] annulation reaction to form 3-pyrroline (B95000) products. nih.govresearchgate.netacs.orgacs.org This method, showcased in the concise total synthesis of (+)-Elacomine, involves the deprotonation of ethyl 4-bromocrotonate with lithium diisopropylamide, followed by trapping with Ellman imines to yield enantiopure 3-pyrroline products with high enantiomeric selectivity. nih.govresearchgate.net This approach is compatible with various imines, demonstrating its versatility. nih.gov Other strategies for asymmetric synthesis include chiral auxiliary-based asymmetric induction and the use of optically active ligands with metal catalysts to access chiral amine scaffolds. researchgate.net Catalytic enantioselective oxidative rearrangement of indoles to oxindoles using chiral phosphoric acid catalysis has also been reported, providing access to enantioenriched spirooxindoles through dynamic kinetic resolution. researchgate.net

Chiral Auxiliary and Chiral Pool Strategies

The chiral pool strategy leverages readily available enantiopure natural compounds, such as amino acids, sugars, and terpenes, as starting materials to build complex molecules while preserving their inherent chirality. wikipedia.orgmdpi.com This approach enhances the efficiency of total synthesis. wikipedia.org In the context of this compound synthesis, L-tryptophan, an aromatic amino acid, has been successfully employed as a chiral pool precursor. researchgate.netmdpi.com A more elaborate synthetic route starting from L-tryptophan yielded (+)-Elacomine and (−)-isothis compound with optical purities of 76%, thereby establishing their absolute configurations. researchgate.net

Chiral auxiliary strategies involve incorporating a removable chiral group into a molecule to direct the stereochemical outcome of a reaction. These auxiliaries are powerful tools for controlling the stereochemistry of complex molecules. numberanalytics.comresearchgate.net For instance, in the asymmetric total synthesis of spirotryprostatin A, a compound structurally related to this compound, a chiral auxiliary-mediated, copper-catalyzed cascade reaction was utilized to construct the spirocyclic pyrrolidine-indole framework and introduce quaternary carbon stereocenters. mdpi.com The strategy often involves introducing the chiral auxiliary into the imine substrate to induce chirality. researchgate.net

Catalytic Enantioselective Oxidative Rearrangements

Oxidative rearrangement of indoles to oxindoles represents a crucial transformation in the synthesis of complex molecules, including spirooxindoles. researchgate.net A notable development in this area is the catalytic enantioselective variant utilizing chiral phosphoric acid catalysis. This method provides efficient access to enantioenriched spirooxindoles, with high enantioselectivity achieved through dynamic kinetic resolution. researchgate.net This approach is particularly effective for assembling enantioenriched spirooxindole natural product cores. researchgate.net

Furthermore, the oxidative rearrangement of N-acyltetrahydro-β-carbolines using an Oxone/aqueous acetone (B3395972) mixture has been demonstrated to yield spiro-pyrrolidinyloxindoles. scielo.br While the oxidation of N-H-indole derivatives can lead to indole ring cleavage, N-acetylation of these compounds followed by oxidation with dimethyl dioxirane (B86890) (DMD) cleanly produces the desired oxindoles. scielo.br An oxidation/rearrangement approach has also been developed for the enantioselective synthesis of spirooxindoles that serve as precursors for related compounds like citrinadins. acs.org

Stereoselective Iminium Ion Spirocyclization

Stereoselective iminium ion spirocyclization is a pivotal methodology for constructing the spiro[pyrrolidine-3,3′-oxindole] core found in this compound and its stereoisomers. Miyake, Yakushijin, and Horne pioneered a new stereoselective intramolecular iminium ion spirocyclization for the synthesis of this compound and Isothis compound. acs.orgnih.govvidhyayanaejournal.orgacs.org

This methodology involves the condensation of 2-halotryptamine with isovaleraldehyde (B47997) to form a Schiff base. Subsequent activation of this Schiff base with trifluoroacetic acid (TFA) leads to the formation of spirocyclic products. acs.org This reaction exhibited high diastereoselectivity, predominantly yielding 6-deoxyisothis compound as the major product, along with a minor amount of diastereomeric 6-deoxythis compound, with a diastereomeric ratio of 97:3. acs.org The major diastereomer is characterized by the trans orientation of the R group relative to the oxindole carbonyl. acs.org The precise control over the formation of the spiro-carbon atom and its chirality is a central challenge in the synthesis of spirotryprostatin alkaloids, a class of compounds sharing structural similarities with this compound. researchgate.net

Modern and Green Synthetic Methodologies for Spirooxindoles Applied to this compound Analogues

Modern synthetic chemistry has increasingly focused on developing efficient and environmentally benign methodologies. Several advanced strategies have been applied to the synthesis of spirooxindoles, including this compound analogues, aiming for improved selectivity, atom economy, and reduced environmental impact.

Tandem Intramolecular Photocycloaddition-Retro-Mannich Fragmentation

A tandem intramolecular photocycloaddition-retro-Mannich fragmentation strategy has been developed and applied to the diastereoselective synthesis of this compound. kyoto-u.ac.jp This approach typically involves a sequence where light-induced cycloaddition forms a cyclic intermediate, which then undergoes a retro-Mannich fragmentation, leading to the desired spirooxindole framework. This methodology offers a powerful route for constructing complex molecular architectures with controlled stereochemistry.

Domino Palladium-Catalyzed Reactions

Domino (or cascade) palladium-catalyzed reactions represent an efficient strategy for constructing complex molecular skeletons in a single operation, minimizing purification steps and waste generation. A novel domino palladium-catalyzed method has been developed for the direct synthesis of spirooxindoles. kyoto-u.ac.jp This method involves the use of carbamoyl (B1232498) chloride bearing a terminal 1,3-diene moiety as a cyclization precursor. kyoto-u.ac.jp The proposed mechanism for this reaction involves oxidative addition and insertion into the 1,3-diene, leading to π-allylpalladium complexes and the oxindole. Subsequent intramolecular nucleophilic attack on the π-allylpalladium moiety forms the spirooxindole product. kyoto-u.ac.jp This methodology has been investigated for its application in the formal synthesis of this compound and Isothis compound. kyoto-u.ac.jp

1,3-Dipolar Cycloaddition Reactions in Spirooxindole Synthesis

1,3-Dipolar cycloaddition reactions are powerful tools in organic synthesis for forming five-membered heterocyclic rings. These reactions involve a 1,3-dipole reacting with a dipolarophile. In the context of spirooxindole synthesis, 1,3-dipolar cycloadditions have been widely employed to construct the pyrrolidine (B122466) ring fused to the oxindole core.

For instance, spirooxindole-pyrrolidine derivatives have been synthesized via multicomponent 1,3-dipolar cycloaddition reactions involving azomethine ylides and various substituted chalcones or isatins. vidhyayanaejournal.org These reactions typically proceed with good yields and high regioselectivity. vidhyayanaejournal.org Decarboxylative 1,3-dipolar cycloaddition of amino acids has also been explored for the synthesis of heterocyclic compounds, including those relevant to spirooxindoles. researchgate.net Stabilized azomethine ylides derived from amino esters are well-established dipoles for [3+2] cycloaddition reactions with alkenes, generating pyrrolidines with high regio- and stereoselectivities, making them highly relevant for spirooxindole synthesis. researchgate.net

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and efficient methodology in modern synthetic chemistry, particularly for the construction of complex molecular architectures, including spiro heterocycles such as spirooxindoles. This non-conventional heating method offers significant advantages over traditional heating techniques, primarily by accelerating reaction rates, improving product yields, and enhancing reaction quality, often leading to cleaner reaction profiles and simplified purification processes. nih.govuni.luguidetopharmacology.orgbmrb.io

This compound is a naturally occurring spirooxindole alkaloid, and its unique spirocyclic framework is a common target in synthetic research due to its biological relevance. nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org The synthesis of spirooxindoles, a class to which this compound belongs, often involves challenging bond formations and stereochemical control. MAOS addresses some of these challenges by providing rapid and uniform heating, which can lead to more efficient transformations. nih.govguidetopharmacology.org

The application of microwave irradiation in the synthesis of spirooxindoles has demonstrated its utility in various multi-component reactions, such as 1,3-dipolar cycloaddition reactions. For instance, studies have shown that microwave-assisted approaches can lead to higher yields and reduced reaction times for the preparation of functionalized spiro[indoline-3,2′-pyrrolidin]-2-one and spiro[indoline-3,3′-pyrrolizin]-2-one derivatives from starting materials like isatins, chalcones, and amino acids. nih.govuni.lu Similarly, microwave-assisted ionic liquid mediated multi-component reactions have been explored for the synthesis of trispiropyrrolidine derivatives, a class that includes structures analogous to those found in various spirooxindole alkaloids. mpg.de

While microwave-assisted organic synthesis is a recognized and effective method for the general synthesis of spirooxindoles and related heterocyclic compounds, detailed research findings and specific data tables pertaining directly to the microwave-assisted total synthesis of this compound itself were not extensively detailed in the available literature. However, the general benefits of MAOS—including increased efficiency and improved reaction outcomes—are broadly applicable to the synthesis of complex natural products like this compound and its stereoisomers.

Biosynthetic Investigations and Proposed Pathways for Elacomine

Precursor Incorporation Studies (General to Spirooxindole Alkaloids)

The biosynthesis of spirooxindole alkaloids, a diverse class of natural products, is a complex process that is not yet fully understood. biorxiv.orgresearchgate.netnih.gov However, recent research has shed light on key enzymatic steps and precursor molecules. A central hypothesis is that these alkaloids are formed through the oxidative rearrangement of the indole (B1671886) rings of precursor molecules. biorxiv.org

Key enzymatic transformations are thought to involve stereospecific epimerization of precursors. It has been proposed that 3S-configured precursors undergo enzymatic conversion to their 3R epimers through a sequence of oxidation and reduction reactions. biorxiv.orgbiorxiv.org Following this epimerization, a cytochrome P450-mediated oxidation is believed to form the characteristic spirooxindole scaffold. biorxiv.orgacs.org This suggests a conserved oxidative pathway for the biosynthesis of both tetracyclic and pentacyclic spirooxindole alkaloids from 3R precursors. acs.org

Table 1: Key Enzymes and Proposed Functions in Spirooxindole Alkaloid Biosynthesis

Enzyme/Enzyme Class Proposed Function Reference
Dehydrogenase/Reductase System Catalyzes the stereospecific epimerization of 3S precursors to 3R precursors via oxidation to an iminium intermediate followed by reduction. biorxiv.org
Cytochrome P450 Monooxygenases Mediate the oxidative rearrangement of 3R indole alkaloid precursors to form the spirooxindole core. biorxiv.orgacs.org

These studies, while not specific to elacomine, provide a foundational framework for understanding how its basic structure is likely assembled in nature. The versatility of enzymes like strictosidine (B192452) synthase allows for the generation of diverse alkaloid structures from a common set of precursors. biorxiv.org

Role of Tryptophan and Tryptamine (B22526) Derivatives in Spirooxindole Biosynthesis

The structural core of this compound and other spirooxindole alkaloids points directly to an indolic precursor, with tryptophan and its decarboxylated derivative, tryptamine, being the primary candidates. grinnell.eduresearchgate.net Synthetic studies have successfully utilized these molecules to construct the this compound framework, reinforcing their proposed role in the natural biosynthetic pathway. researchgate.netresearchgate.net

Tryptamine, in particular, serves as a fundamental building block for a vast array of monoterpene indole alkaloids, which includes the spirooxindole subgroup. grinnell.edu Its indole ring and ethylamine (B1201723) side chain provide the necessary atoms for the formation of the characteristic spiro[pyrrolidine-3,3'-oxindole] system of this compound. researchgate.netnih.gov Laboratory syntheses have demonstrated that derivatives of tryptamine, such as 2-halotryptamines and 6-methoxytryptamine (B1360108), can be effectively used to generate this compound and its isomer, isothis compound (B1250753). acs.orgresearchgate.net

Table 2: Tryptophan and Tryptamine Derivatives in Spirooxindole Synthesis | Precursor | Role in Synthesis/Biosynthesis | Reference | | :--- | :--- | :--- | | L-Tryptophan | The ultimate biological precursor for tryptamine and its derivatives. grinnell.edu Asymmetric synthesis starting from L-tryptophan has established the absolute configuration of (+)-elacomine. | researchgate.net | | Tryptamine | The core structural unit for many indole alkaloids. grinnell.edu It is the starting material in several synthetic strategies for the spirooxindole skeleton. researchgate.net | | 6-Methoxytryptamine | Used as a starting material in a five-step racemic synthesis of this compound. researchgate.net | | 2-Halotryptamines | Employed in synthetic methodologies involving intramolecular iminium ion spirocyclization to construct the spiro[pyrrolidine-3,3'-oxindole] core. | acs.orgnih.gov |

The consistent and successful use of these derivatives in the total synthesis of this compound strongly supports the hypothesis that a similar tryptamine-derived pathway is operative in Elaeagnus commutata.

Mechanistic Insights into this compound Isomerization (e.g., Retro-Mannich Mechanism)

This compound and isothis compound are isomers that can be interconverted, and it has been established that they exist as a racemic mixture in their natural source. acs.orgresearchgate.net This isomerization is thought to proceed through a retro-Mannich reaction, a well-documented process in alkaloid chemistry. researchgate.netresearchgate.net

The retro-Mannich reaction involves the cleavage of a carbon-carbon bond adjacent to an amino group. In the context of this compound, this process would be initiated by the protonation of the pyrrolidine (B122466) nitrogen, followed by the cleavage of the C3-C3' bond (the spiro junction). This bond cleavage opens the pyrrolidine ring, forming an iminium ion intermediate. Subsequent rotation around the remaining single bond and re-closure of the ring via a Mannich-type reaction can lead to the formation of the diastereomer, isothis compound. This process is reversible, leading to an equilibrium mixture of the two isomers. acs.org The presence of certain substituents can influence the rate of this isomerization; for instance, a 6-bromo substituent has been shown to accelerate the retro-Mannich process in synthetic analogues. acs.org

Table 3: Key Steps in the Proposed Retro-Mannich Isomerization of this compound

Step Description Intermediate/Product
1. Protonation The pyrrolidine nitrogen atom is protonated under acidic conditions. Protonated this compound
2. Ring Opening (Retro-Mannich) The C3-C3' bond cleaves, opening the spirocyclic system to form a transient iminium ion intermediate. Iminium Ion Intermediate
3. Conformational Change Rotation occurs around the single bonds of the open-chain intermediate. Conformationally different Iminium Ion
4. Ring Closure (Mannich) The enolate of the oxindole (B195798) attacks the iminium ion, re-forming the pyrrolidine ring and establishing the opposite stereochemistry at the spiro center. Protonated Isothis compound

This facile isomerization explains the natural occurrence of both this compound and isothis compound, often as a racemic mixture, within the plant. researchgate.net

Hypothetical Biosynthetic Routes within the Elaeagnus commutata Genus

Based on the general principles of spirooxindole alkaloid biosynthesis and specific synthetic studies of this compound, a hypothetical biosynthetic pathway within Elaeagnus commutata can be proposed. acs.org The pathway would commence with the amino acid L-tryptophan.

The proposed sequence is as follows:

Decarboxylation: L-tryptophan is decarboxylated by a tryptophan decarboxylase (TDC) enzyme to yield tryptamine. nih.gov

Modification: The tryptamine molecule likely undergoes further modifications, such as hydroxylation or methoxylation on the indole ring, although the exact sequence is unknown.

Condensation: The modified tryptamine derivative would then condense with a five-carbon hemiterpene unit, likely derived from the isoprenoid pathway, to form a β-carboline precursor. This step is analogous to the Pictet-Spengler reaction used in laboratory syntheses. researchgate.net

Oxidative Rearrangement: The crucial step would be the oxidative rearrangement of the β-carboline precursor. This transformation, likely catalyzed by a cytochrome P450 enzyme as seen in other spirooxindole pathways, would convert the indole core into an oxindole and form the characteristic spirocyclic junction, yielding this compound. biorxiv.orgacs.org

Isomerization: Finally, the newly formed this compound could undergo isomerization to isothis compound via the retro-Mannich mechanism, leading to the racemic mixture observed in the plant. researchgate.netresearchgate.net

This hypothetical pathway provides a plausible route to this compound that is consistent with both established biochemical principles and the results of synthetic organic chemistry.

Exploration of Biological Activities and Molecular Mechanisms in Research Context

Research into Cellular Bioactivity of Elacomine

Research into the cellular bioactivity of this compound has highlighted its potential, especially concerning its toxicity to cancer cells. This compound has been found to exhibit toxicity towards melanoma cells. nih.gov Notably, studies suggest that this compound demonstrates selective toxicity, showing minimal or no adverse effects on normal human cell lines, which points towards a potentially targeted therapeutic approach.

While direct detailed cellular bioactivity data, such as specific IC50 values solely for this compound, are less commonly reported in isolation, related spirooxindole derivatives provide insights into the class's potent effects. For instance, SOID-8, a spirooxindole derivative structurally related to this compound (SOID-10) and isothis compound (B1250753) (SOID-9), demonstrated significant inhibitory effects on the viability of human melanoma cell lines, including A2058, A375, SK-MEL-28, and SK-MEL-5. In contrast, SOID-8 showed only minor effects on normal human dermal fibroblasts (NHDFs) and human melanocytes.

The half-maximal inhibitory concentration (IC50) values for SOID-8 on melanoma cells are presented in the table below:

Table 1: IC50 Values of Spirooxindole Derivative SOID-8 on Melanoma Cells

Cell LineIncubation TimeIC50 (µM)Source
A205824 hours9.3
A205848 hours3.7
A37524 hours11.85
A37548 hours5.3

These findings underscore the promise of this compound and its related spirooxindole compounds as agents with selective anticancer properties.

Investigation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of this compound and related spirooxindoles often involve the induction of apoptosis and the modulation of oxidative stress. nih.gov Apoptosis, or programmed cell death, is a crucial process in cancer therapy. Spirooxindoles have been shown to trigger apoptotic pathways, leading to cancer cell death.

For example, studies on synthetic spirooxindole compounds have revealed their ability to disrupt normal cell cycle progression and induce apoptosis. Compound 6a, a synthetic spirooxindole, was found to significantly increase the percentage of apoptotic cells in HepG2 hepatocellular carcinoma cells. This pro-apoptotic effect was mediated by an elevated Bax/Bcl-2 ratio and increased expression levels of pro-apoptotic proteins such as caspase-3, caspase-9, and p53. Similarly, another spirooxindole derivative, compound 5g, induced substantial apoptotic cell death in MCF-7 breast cancer cells, evidenced by an increase in total apoptosis and a notable upregulation of pro-apoptotic genes including P53, Bax, caspase-3, caspase-8, and caspase-9, while simultaneously downregulating the anti-apoptotic gene Bcl-2.

Beyond apoptosis, spirooxindoles are also investigated for their role in modulating oxidative stress. Oxidative stress arises from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, leading to cellular damage. Some spirooxindole derivatives have demonstrated the capacity to induce apoptosis while simultaneously mitigating oxidative stress. This dual mechanism of action, involving both direct cell death induction and the regulation of cellular redox balance, contributes to their therapeutic potential. Furthermore, certain spirooxindole derivatives exert their anticancer effects by targeting the p53-MDM2 protein-protein interaction, a critical pathway for tumor suppression and apoptosis induction.

Comparative Biological Activity Studies within the Spirooxindole Alkaloid Class

This compound belongs to the diverse class of spirooxindole alkaloids, many of which exhibit significant biological activities. wikipedia.org This class includes natural products such as horsfiline, spirotryprostatin A and B, mitraphylline, uncarine F, pteropodine, rhynchophylline, formosanine, coerulescine, strychnofoline, spirobrassinin, and spindomycin A. wikipedia.org These compounds are recognized for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and notable antitumor activities.

Comparative studies often involve evaluating the cytotoxic effects of various spirooxindole derivatives against a panel of cancer cell lines. Many synthetic spirooxindoles have shown potent cytotoxicity with IC50 values in the low micromolar range across different cancer types, including prostate (PC3), cervical (HeLa), breast (MCF-7, MDA-MB231), hepatocellular (HepG2), colorectal (HCT-116), and lung cancer (A549). nih.gov

The table below presents examples of cytotoxic activities of selected spirooxindole derivatives on various cancer cell lines:

Table 2: Cytotoxic Activity of Selected Spirooxindole Derivatives

Compound ReferenceCell LineIC50 (µM)Incubation TimeSource
Compound 7fPC38.7 ± 0.7Not specified nih.gov
Compound 7kHeLa8.4 ± 0.5Not specified nih.gov
Compound 5gMCF-72.8Not specified
Compound 6aHepG26.924 hours
Compound 6aPC-311.824 hours
Compound 4dHepG22Not specified
Compound 5fA5491.2 ± 0.41248 hours

These comparative analyses highlight the potential of spirooxindoles as a rich source for the development of novel anticancer agents, with variations in their structural features leading to diverse potencies across different cancer cell lines.

General Principles of Structure-Activity Relationship (SAR) Studies on Spirooxindole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the spirooxindole scaffold influence its biological activity. The spirooxindole motif is considered a "privileged scaffold" due to its unique three-dimensional structure and its ability to accommodate various pharmacophoric elements, enabling interactions with diverse biological targets.

Key principles observed in SAR studies on spirooxindole scaffolds include:

Spiro Ring Fusion: The spiro ring fusion at position-3 of the oxindole (B195798) core is a critical structural feature that enables the compound to interact effectively with biological targets.

Substituent Effects: The nature, position, and number of substituents on the spirooxindole scaffold significantly impact its cytotoxicity and other biological activities. For instance, the presence of dihalide substitution on the acyl moiety has been shown to substantially increase anticancer activity. Specifically, chlorinated indole (B1671886) moieties often exhibit enhanced activity.

Aromatic Ring Modifications: Modifications to the aromatic rings, such as meta-substitution with groups like methyl or bromine, can lead to increased cytotoxicity. The strategic placement of halogen atoms, such as two chlorine atoms at specific positions, can greatly enhance anticancer activity compared to a single halogen. Similarly, the incorporation of an ortho-fluoro substituted aromatic ring on a chalcone (B49325) moiety has been linked to higher cytotoxicity.

Computational and Theoretical Chemistry Applications in Elacomine Research

Density Functional Theory (DFT) in Structural Analysis and Confirmation

Density Functional Theory (DFT) has emerged as a powerful tool in the structural analysis and confirmation of elacomine and related spirooxindole derivatives. DFT calculations are capable of determining molecular structures, electronic properties, and total energies, offering a theoretical framework to understand chemical systems scribd.comfishersci.se.

For this compound, DFT has been explicitly utilized in its structural determination. This computational approach allows researchers to predict molecular geometries and electronic structures, which can then be rigorously compared with experimental data, such as those obtained from X-ray crystallography. The congruence between theoretically calculated geometric parameters and experimentally derived data provides robust confirmation of a compound's structure, enhancing the reliability of the assigned molecular architecture. This application is crucial for complex natural products like this compound, where precise structural elucidation is fundamental for further research.

Mechanistic Studies of Reaction Pathways and Stereoselectivity

Computational chemistry, particularly DFT, is instrumental in unraveling the complexities of reaction pathways and the origins of stereoselectivity in the synthesis and transformations of this compound and its analogues. These studies provide a detailed understanding of how reactions proceed, identifying transition states, intermediates, and energy barriers.

In the context of spirooxindole derivatives, which include this compound, DFT studies have been employed to support proposed reaction mechanisms, such as those involved in cycloaddition reactions. For instance, DFT calculations have been used to elucidate the step-by-step processes of multicomponent cascade reactions leading to spiropyrrolidinyl-oxindoles, detailing radical coupling, spirocyclization, and subsequent transformations. This level of mechanistic insight is vital for optimizing synthetic routes and designing new chemical reactions.

Furthermore, computational methods are invaluable for understanding and predicting stereoselectivity, a critical aspect in the synthesis of chiral molecules like this compound, which is obtained through stereoselective intramolecular iminium ion spirocyclization. While specific DFT studies on the stereoselectivity of this compound's direct synthesis are part of broader theoretical investigations, the general application of computational chemistry in elucidating how enzymes and catalysts regulate regio- and stereoselectivity in biosynthetic pathways is well-established. DFT can reveal the inherent reactivity of intermediates and distinguish favored reaction pathways, which is particularly useful when experimental access to reaction mechanisms is limited.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is essential for understanding the solid-state properties, crystal packing, and stability of chemical compounds. Hirshfeld surface analysis is a widely adopted computational tool for visualizing and quantifying these interactions in molecular crystals.

For this compound, Hirshfeld surface analysis has been applied to investigate its intermolecular interactions, revealing that the compound is significantly stabilized by specific non-covalent interactions, including X-H···H-X (where X can be carbon or oxygen) and hydrogen bonding interactions. This analysis goes beyond traditional methods by providing an unbiased identification of all close contacts within a crystal structure.

Future Directions and Emerging Research Perspectives

Advancements in Stereoselective and Sustainable Synthesis of Elacomine Analogues

The synthesis of this compound and its analogues, particularly with controlled stereochemistry, remains a significant area of research. Early synthetic routes for this compound have been described, often based on 2-halotryptamines, utilizing approaches such as regiospecific synthesis and stereoselective intramolecular iminium ion spirocyclization methodology for constructing spiro[pyrrolidine-3,3'-oxindoles]. wikipedia.orgnih.gov Racemic this compound has been synthesized in five steps from 6-methoxytryptamine (B1360108), yielding isothis compound (B1250753) as a byproduct through an oxidative rearrangement of a β-carboline precursor. researchgate.net More elaborate routes starting from L-tryptophan have achieved this compound and isothis compound with optical purities, also establishing their absolute configurations. researchgate.net

Recent advancements in the broader field of spirooxindole synthesis, to which this compound belongs, highlight a push towards more efficient, stereoselective, and sustainable methods. Multicomponent reactions (MCRs) and microwave-assisted synthesis are emerging as powerful tools for assembling complex spirooxindole architectures, often achieving higher yields and better quality products in shorter reaction times compared to traditional methods. nih.govmdpi.com For instance, one-pot, three-component reactions involving isatins, amino acids (such as L-proline or sarcosine), and other reactive species have been successfully employed to create novel spirooxindole derivatives with high regioselectivity and stereoselectivity. nih.govmdpi.commdpi.comresearchgate.net These methods are considered "green chemistry" approaches, minimizing waste and utilizing more environmentally friendly conditions. nih.govdntb.gov.uajsynthchem.com The development of catalytic enantioselective oxidative rearrangements of indoles to oxindoles also provides rapid access to enantioenriched spirooxindoles, a privileged core structure in natural products. researchgate.net

Further research will likely explore novel catalytic systems, including transition metal-catalyzed reactions, and expand the scope of multicomponent reactions to achieve even greater control over the stereochemistry of this compound analogues. nih.govmdpi.comthieme-connect.com The integration of sustainable practices, such as the use of natural deep eutectic solvents, is also a promising avenue for greener synthetic routes. jsynthchem.com

Unveiling Further Biosynthetic Details and Enzymatic Pathways

While this compound is a natural product, the precise details of its biosynthetic pathway and the specific enzymatic machinery involved are areas ripe for further investigation. General principles of plant natural product biosynthesis, such as the shikimate and aceto-malonate pathways, are known to contribute to the formation of diverse phenolic compounds, including those found in alkaloids. mdpi.com However, the intricate enzymatic steps and regulatory networks specific to this compound's formation in Elaeagnus commutata remain largely uncharacterized.

Research in natural product biosynthesis often involves isotopic labeling techniques to trace precursors, and the characterization of key enzymes and their underlying regulatory networks is crucial for understanding these complex pathways. mdpi.comresearchgate.netjipb.net Advances in molecular biology, functional genomics, and bioinformatics tools like antiSMASH are facilitating the identification of biosynthetic gene clusters in various organisms, including plants and fungi, which could be applied to this compound. jipb.netmdpi.com

Future research will likely focus on:

Identification of specific enzymes: Pinpointing the enzymes responsible for key transformations, such as the spirocyclization event that forms the core this compound structure.

Elucidation of precursor molecules: Determining the exact sequence of intermediate compounds leading to this compound from primary metabolites like tryptophan or tryptamine (B22526) derivatives, which are common precursors for indole (B1671886) alkaloids. researchgate.netresearchgate.netroyalsocietypublishing.orgresearchgate.net

Genetic and molecular regulation: Understanding the genes and regulatory elements that control the expression and activity of biosynthetic enzymes, potentially enabling metabolic engineering for enhanced production or diversification of this compound and its analogues. mdpi.comjipb.net

Comparative biosynthesis: Investigating if similar enzymatic pathways exist for other spirooxindole alkaloids like Horsfiline, which share structural similarities with this compound. wikipedia.orgwikipedia.org

Broader Exploration of this compound's Molecular Targets and Pathways

While this compound's spirooxindole scaffold is present in natural products with reported biological activities, including anticancer properties, the specific molecular targets and cellular pathways through which this compound exerts its effects are not yet fully elucidated. researchgate.netroyalsocietypublishing.orgnih.govrsc.org Spirooxindole-pyrrolidine ring systems, including this compound, Horsfiline, and spirotryprostatins, are recognized as privileged scaffolds in drug discovery due to their prevalence in bioactive natural alkaloids and their demonstrated anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org

Future research aims to comprehensively identify the molecular targets of this compound and the signaling pathways it modulates. This could involve:

Target identification assays: Employing techniques such as affinity chromatography, proteomics, and chemical biology approaches to identify proteins or other biomolecules that directly interact with this compound.

Cellular pathway analysis: Utilizing -omics technologies (e.g., transcriptomics, metabolomics, proteomics) to understand the global cellular responses to this compound treatment, thereby identifying affected pathways such as cell cycle regulation, apoptosis, or metabolic processes. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) studies: Expanding SAR studies to correlate structural modifications of this compound analogues with their binding affinities to specific targets and their downstream cellular effects. mdpi.comdntb.gov.ua

Mechanism of action studies: Delving into the detailed biochemical and biophysical mechanisms by which this compound interacts with its targets and influences cellular processes.

Development of Novel this compound-Inspired Chemical Scaffolds for Research Applications

The unique spirooxindole structure of this compound makes it an attractive template for the design and synthesis of novel chemical scaffolds for various research applications. The concept of "natural-product-inspired scaffolds" is gaining traction, where the complex stereochemistry and privileged structural motifs of natural products are used as starting points for creating diverse compound collections. researchgate.net

Future directions in this area include:

Scaffold diversification: Synthesizing libraries of compounds that retain the core spirooxindole framework but incorporate various functional groups and modifications to explore new chemical space. This can involve multicomponent reactions and other efficient synthetic strategies. nih.govmdpi.comresearchgate.netnih.gov

Development of research probes: Designing this compound-inspired molecules with specific tags (e.g., fluorescent labels, biotin (B1667282) tags) to serve as chemical probes for studying biological processes, identifying new targets, or visualizing cellular interactions.

Optimization for specific activities: Tailoring the design of this compound-inspired scaffolds to enhance or introduce specific biological activities, such as enzyme inhibition or modulation of particular signaling pathways, for use as tools in chemical biology.

3D engineered scaffolds: Exploring the incorporation of this compound-inspired structures into 3D engineered scaffolds, potentially for applications in tissue engineering or biosensing, leveraging the unique properties of these compounds. washu.edupolimi.it

These future directions underscore the ongoing scientific interest in this compound, aiming to fully unravel its chemical and biological potential, from its synthesis and natural production to its molecular interactions and broader applications in scientific research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.